molecular formula C8H11NO B049455 2-Anilinoethanol CAS No. 122-98-5

2-Anilinoethanol

Cat. No.: B049455
CAS No.: 122-98-5
M. Wt: 137.18 g/mol
InChI Key: MWGATWIBSKHFMR-UHFFFAOYSA-N
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Description

2-Anilinoethanol, also known as N-(2-Hydroxyethyl)aniline, is an organic compound with the molecular formula C8H11NO. It is a colorless to pale yellow liquid with a faint odor. This compound is soluble in water and has a boiling point of approximately 230 degrees Celsius . It is commonly used in various industries due to its versatile chemical properties.

Mechanism of Action

Target of Action

2-Anilinoethanol, also known as N-Phenylethanolamine, is a chemical compound that is commonly used in various industries . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It can be used to produce drugs such as analgesics, antipyretics, and anti-inflammatory agents .

Mode of Action

The mode of action of this compound varies depending on its application. In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of drugs . It undergoes various chemical reactions to form the desired pharmaceutical compounds .

Biochemical Pathways

This compound is involved in several biochemical pathways. In the textile industry, this compound is used as a dye intermediate . It reacts with other chemicals to form dyes that can bind to fabrics and textiles, resulting in the desired color . In the rubber industry, this compound acts as a vulcanization accelerator . It reacts with sulfur and other chemicals to cross-link the polymer chains in rubber, improving its strength and elasticity .

Pharmacokinetics

It is known that the compound has a boiling point of approximately 230 degrees celsius . It is a good solvent for many organic compounds and can be used as a reagent in various chemical reactions . It is also known for its ability to act as a reducing agent and can undergo oxidation reactions .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In the pharmaceutical industry, it forms the desired pharmaceutical compounds through various chemical reactions . In the textile industry, it forms dyes that can bind to fabrics and textiles . In the rubber industry, it improves the properties of rubber, such as its strength and elasticity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s electroactivity, conductivity, and resistance are reduced with increased this compound content in the copolymer, though the processability and adhesion properties improve . The hydrophilicity of the polymer film obtained has increased with increasing this compound content .

Safety and Hazards

2-Anilinoethanol is moderately toxic by ingestion and is a skin and severe eye irritant . It is combustible when exposed to heat or flame . When heated to decomposition, it emits toxic fumes of NOx . The LD50 orally in rabbits is 2230 mg/kg and the LD50 dermal in rabbits is 68 mg/kg .

Future Directions

2-Anilinoethanol has potential applications in the field of biosensors due to its properties when used in the electropolymerization process . With increased this compound content in the copolymer, its electroactivity, conductivity, and resistance are reduced, though the processability and adhesion properties improve .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinoethanol can be synthesized through several methods. One common method involves the reaction of aniline with chloroacetic acid. The process includes mixing 46.5 grams (0.5 moles) of aniline with 20 grams (0.25 moles) of chloroacetic acid and 50 milliliters of water. This mixture is heated for 3 hours. Afterward, the mixture is alkalized with sodium carbonate solution, and excess aniline is distilled off with water. The residue is then distilled under reduced pressure to collect the fraction at 161-163 degrees Celsius (2.13 kilopascals), yielding 22-24 grams of N-hydroxyethyl aniline with a yield of 64-70% .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

2-Anilinoethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Condensation Reagents: Aldehydes, ketones.

Major Products Formed:

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, thiolated derivatives.

    Condensation Products: Schiff bases, imines.

Comparison with Similar Compounds

2-Anilinoethanol is unique due to its combination of aniline and ethanol functional groups, which allows it to participate in a wide range of chemical reactions. Similar compounds include:

These compounds share some chemical properties with this compound but differ in their reactivity and applications.

Properties

IUPAC Name

2-anilinoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGATWIBSKHFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059550
Record name Ethanol, 2-(phenylamino)-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS]
Record name N-Phenylethanolamine
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CAS No.

122-98-5
Record name N-(2-Hydroxyethyl)aniline
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URL https://commonchemistry.cas.org/detail?cas_rn=122-98-5
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Record name N-Phenylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ANILINOETHANOL
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(phenylamino)-
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Record name Ethanol, 2-(phenylamino)-
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Record name 2-anilinoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172
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Record name N-PHENYLETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone:

  • Spectroscopic Data: While the provided papers don't delve into detailed spectroscopic characterization, they do mention the use of FTIR spectroscopy to confirm the presence of 2-anilinoethanol in copolymers and to analyze its structure. [, , , ]

A: this compound is primarily studied as a monomer for synthesizing polymers with various properties. Research shows its incorporation into polymers like polyaniline and chitosan can influence the final material's solubility, conductivity, and electrochemical stability. [, , , , , ] For example, copolymers of this compound and aniline exhibit solubility in various organic solvents. [] Its use as an antioxidant in color photographic developers is also noted, where it demonstrates improved developer stability under storage conditions. []

A: While the provided research doesn't explicitly mention the use of computational chemistry for studying this compound, one study utilizes density functional theory calculations to support the proposed mechanism of nitrogen-oxygen Smiles rearrangement observed in the gas phase for deprotonated 2-(N-methylanilino)ethanol and morpholinylbenzoic acid derivatives. [] Further computational studies could provide insights into its reactivity, electronic properties, and potential applications.

A: While the provided articles don't specifically address SHE regulations for this compound, it's crucial to handle it with caution. It's known to cause methemoglobinemia, [] highlighting the need for appropriate safety measures during handling and use. Always refer to the latest Safety Data Sheets (SDS) and follow recommended safety protocols.

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